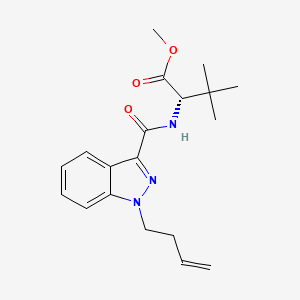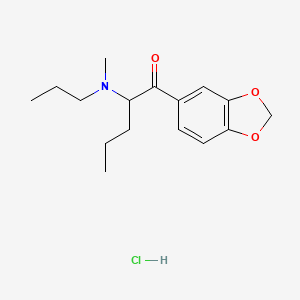
MDMB-3en-BUTINACA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDMB-3en-BUTINACA is a synthetic cannabinoid receptor agonist. It is structurally similar to other synthetic cannabinoids and has been identified as a designer drug. This compound is primarily used in research and forensic applications .
Preparation Methods
The synthesis of MDMB-3en-BUTINACA involves the reaction of indazole-3-carboxylic acid with various reagents to form the desired product. The synthetic route typically includes the following steps:
Formation of the indazole core: This involves the cyclization of appropriate precursors under specific conditions.
Attachment of the butanoate group: This step involves the esterification of the indazole core with butanoic acid derivatives.
Final modifications: Additional chemical modifications are made to achieve the final structure of this compound.
Chemical Reactions Analysis
MDMB-3en-BUTINACA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MDMB-3en-BUTINACA is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in biological samples.
Biology: It is used to study the effects of synthetic cannabinoids on biological systems, including their interactions with cannabinoid receptors.
Medicine: Research on this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can inform the development of therapeutic agents.
Industry: It is used in forensic toxicology to detect and analyze synthetic cannabinoids in various samples.
Mechanism of Action
MDMB-3en-BUTINACA exerts its effects by binding to cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound mimics the effects of natural cannabinoids by activating these receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
MDMB-3en-BUTINACA is structurally similar to other synthetic cannabinoids such as:
- ADB-BUTINACA
- MDMB-5’Br-BUTINACA
- 4F-MDMB-BINACA
- MDMB-PINACA
These compounds share similar chemical structures and pharmacological effects. this compound is unique in its specific chemical modifications, which may result in different potency and effects .
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1 |
InChI Key |
KMTRIILAGPIBSD-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol](/img/structure/B10782857.png)
![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B10782865.png)

![3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide](/img/structure/B10782889.png)
![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10782891.png)

